

Application Notes and Protocols: The Role of N-Desmethyl Imatinib in DMPK Studies

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Compound of Interest

Compound Name: *N*-Desmethyl imatinib

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Introduction

Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), undergoes significant metabolism in the body. Its major active metabolite, **N**-Desmethyl imatinib (also known as CGP74588), plays a crucial role in the overall pharmacokinetics and pharmacodynamics of the parent drug.^{[1][2]} Understanding the formation, activity, and disposition of **N**-Desmethyl imatinib is paramount for comprehensive drug metabolism and pharmacokinetic (DMPK) studies. These application notes provide detailed protocols and data for incorporating the analysis of **N**-Desmethyl imatinib in your research.

N-Desmethyl imatinib is formed primarily through the N-demethylation of imatinib, a reaction catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP2C8, in the liver.^{[3][4]} While its plasma concentrations are generally 10-15% of the parent imatinib levels, **N**-Desmethyl imatinib exhibits in vitro potency comparable to imatinib, making it a significant contributor to the overall therapeutic effect and potential for drug-drug interactions.^{[1][2]}

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for imatinib and its primary metabolite, **N**-Desmethyl imatinib, compiled from various studies. These values highlight the relative exposure and disposition of the two compounds.

Table 1: Comparative Pharmacokinetic Parameters of Imatinib and **N-Desmethyl Imatinib** in Humans

Parameter	Imatinib	N-Desmethyl Imatinib	Reference
Cmax (ng/mL)	~2590 (at steady state, 400 mg dose)	~7.9% of Imatinib Cmax	[5][6]
AUC _{0-24h} (mg·h/L)	~40.1 (at steady state, 400 mg dose)	~10-15% of Imatinib AUC	[2][6]
Tmax (h)	1.8 - 4	Similar to Imatinib	[6]
Terminal Half-life (t _{1/2}) (h)	~18	~40	[7]
Renal Elimination	5-10% of dose	5-10% of dose	[7]

Table 2: In Vitro Metabolism Kinetic Parameters for Imatinib N-demethylation

Enzyme	Km (μM)	Reference
CYP3A4	44	[3]
CYP3A5	43	[3]
CYP2C8	1.4	[3]
CYP2C81/1 HLM	11 ± 2	[8][9]
CYP2C81/3 HLM	6 ± 2	[8][9]
CYP2C83/3 (pooled HLM)	4	[8][9]

HLM: Human Liver Microsomes

Experimental Protocols

Protocol 1: In Vitro Metabolism of Imatinib in Human Liver Microsomes (HLMs)

This protocol outlines the procedure to determine the kinetics of **N-Desmethyl imatinib** formation from imatinib using HLMs.

Materials:

- Imatinib
- **N-Desmethyl imatinib** standard
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (ACN) with an internal standard (e.g., palonosetron) for quenching
- Incubator/water bath (37°C)
- LC-MS/MS system

Procedure:

- Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing imatinib (at various concentrations, e.g., 5–300 µM), pooled HLMs (e.g., 0.5 mg/mL), and potassium phosphate buffer.
- Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
- Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
- Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
- Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.
- Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the formation of **N-Desmethyl imatinib**.
- Data Analysis: Determine the kinetic parameters (K_m and V_{max}) by fitting the data to the Michaelis-Menten equation using appropriate software.

Protocol 2: Bioanalytical Method for Quantification of Imatinib and N-Desmethyl Imatinib in Human Plasma using LC-MS/MS

This protocol describes a sensitive and specific method for the simultaneous quantification of imatinib and **N-Desmethyl imatinib** in human plasma.[10][11][12]

Materials:

- Human plasma samples
- Imatinib and **N-Desmethyl imatinib** analytical standards
- Internal Standard (IS) (e.g., palonosetron)
- Methanol for protein precipitation
- Formic acid and ammonium acetate for mobile phase preparation
- HPLC column (e.g., Thermo BDS Hypersil C18, 4.6 x 100 mm, 2.4 μ m)
- LC-MS/MS system with an electrospray ionization (ESI) source

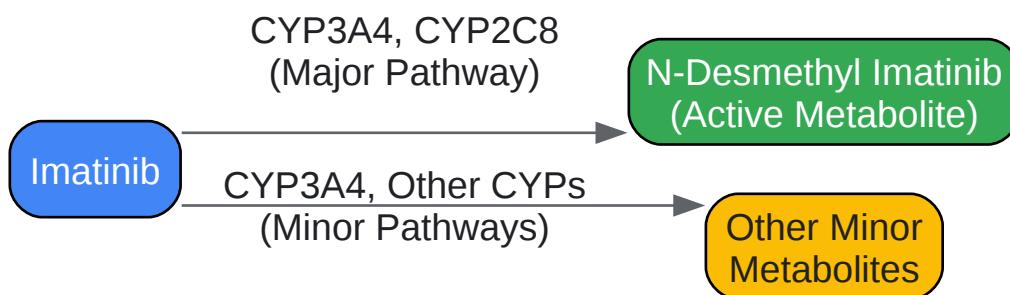
Procedure:

- Sample Preparation (Protein Precipitation):
 - To a 100 µL aliquot of human plasma, add the internal standard solution.
 - Add 300 µL of methanol to precipitate the plasma proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 13,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- LC-MS/MS Conditions:
 - Chromatographic Separation:
 - Mobile Phase: Methanol:Water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium acetate.[11]
 - Flow Rate: 0.7 mL/min.[11]
 - Column: Thermo BDS Hypersil C18 (4.6 x 100 mm, 2.4 µm).[11]
 - Injection Volume: 10 µL.
 - Mass Spectrometric Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Imatinib: m/z 494 → 394.[11]
 - **N-Desmethyl imatinib:** m/z 480 → 394.[11]

- Internal Standard (palonosetron): m/z 297 → 110.[11]
- Method Validation:
 - Validate the method for specificity, linearity, lower limit of quantification (LLOQ), accuracy, precision, and recovery.[10]
 - The validated concentration ranges are typically 8–5,000 ng/mL for imatinib and 3–700 ng/mL for **N-Desmethyl imatinib**.[11][12][13]

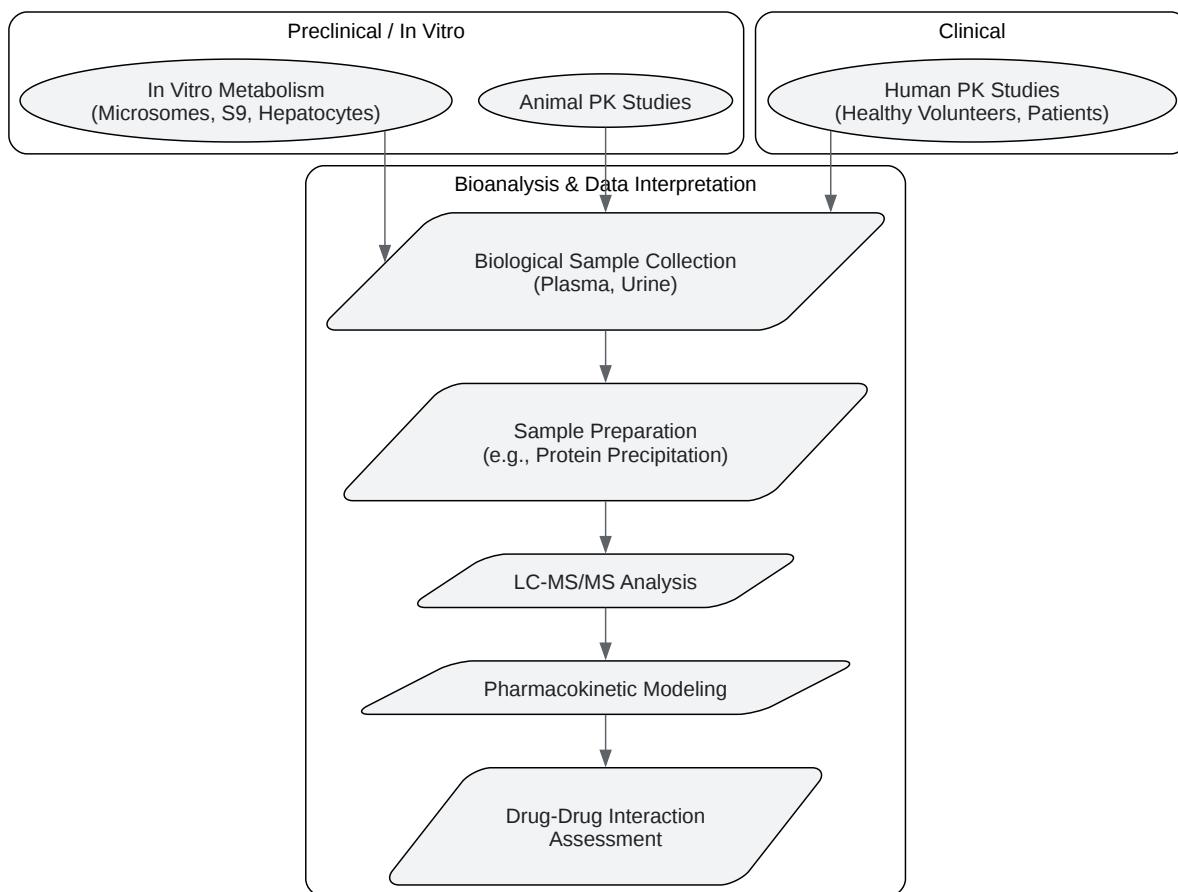
Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of **N-Desmethyl imatinib**.



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Caption: Metabolic pathway of imatinib to **N-Desmethyl imatinib**.

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